N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxyphenyl)acetamide
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Overview
Description
N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxyphenyl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a benzofuran ring, an oxadiazole ring, and a methoxyphenyl group. These structural features contribute to its unique chemical and biological properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxyphenyl)acetamide typically involves multiple steps. One common method includes the reaction of 2-acetylbenzofuran with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 4-methoxyphenylacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, the use of automated systems for reagent addition and product isolation can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOMe) in methanol.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and biological properties.
Scientific Research Applications
N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxyphenyl)acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antioxidant activities.
Medicine: Investigated for its potential as an anticancer and anti-inflammatory agent.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxyphenyl)acetamide involves its interaction with various molecular targets and pathways. The compound is known to inhibit specific enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of certain kinases involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and exhibit similar biological activities, such as antimicrobial and anticancer properties.
Benzofuran Derivatives: Compounds with the benzofuran ring are known for their diverse pharmacological activities, including anti-inflammatory and antioxidant effects.
Uniqueness
N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxyphenyl)acetamide is unique due to the combination of the benzofuran and oxadiazole rings, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O4/c1-24-14-8-6-12(7-9-14)10-17(23)20-19-22-21-18(26-19)16-11-13-4-2-3-5-15(13)25-16/h2-9,11H,10H2,1H3,(H,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFOBZANLDGYNFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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